5-Fluoro-1-methyl-1H-indazole-3-carboxamide
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Overview
Description
5-Fluoro-1-methyl-1H-indazole-3-carboxamide is a synthetic cannabinoid . It is an analog of AB-PINACA characterized by the replacement of the carboxamide with ethyl acetate and the addition of an alkyl-terminal fluorine atom .
Synthesis Analysis
The synthesis of 1H-indazoles, including this compound, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular structure of this compound includes a 1H-indazole-3-carboxamide structure with substitution at the nitrogen of the carboxamide by a naphthyl, quinolinyl, isoquinolinyl, adamantyl, or 1-amino-1-oxoalkan-2-yl group and substitution at the one position of the indazole ring by an alkyl, haloalkyl, alkenyl, cycloalkylmethyl, cycloalkylethyl, benzyl, N-methyl-2-piperidinylmethyl, or 2- (4-morpholinyl)ethyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1H-indazoles include Cu2O-mediated cyclization of o-haloaryl-N-tosylhydrazones, Ag-catalyzed nitration–annulation with tert-butyl nitrite, iodine-mediated intramolecular aryl and sp3 C–H amination, and metal-free reaction of aryl-hydrazones with montmorillonite K-10 under O2 atmosphere .Scientific Research Applications
Drug Toxicity and Metabolism
Research has identified the pathways and metabolic consequences of substances structurally related to 5-Fluoro-1-methyl-1H-indazole-3-carboxamide. For example, studies on synthetic cannabinoids, which share a part of the chemical structure with this compound, have shed light on their metabolism and toxicological profiles. The detection and quantification of these compounds, alongside investigation into their metabolic pathways, are crucial for understanding their pharmacokinetics and toxicological effects (Kusano et al., 2018; Sutlović et al., 2018).
Chemotherapy for Cancer
Several studies have explored the applications of fluorouracil, a compound related to this compound, in the treatment of various cancers, highlighting the modulation of 5-fluorouracil in chemotherapy. These studies offer insights into the effectiveness of fluorouracil in combination with other agents in improving patient outcomes in cases of colorectal, gastric, and other cancers (Buroker et al., 1985; Porschen et al., 2001).
Molecular Predictors of Chemotherapy Response
Research has also focused on identifying molecular predictors of response to fluorouracil-based chemotherapy, aiming to optimize treatment strategies for individuals with colorectal cancer. The study of gene polymorphisms, such as those in the Methylenetetrahydrofolate reductase (MTHFR) gene, provides valuable insights into the potential for personalized medicine approaches in cancer treatment (Marcuello et al., 2006).
Neurological Complications in Chemotherapy
There are also investigations into the neurological complications associated with chemotherapy regimens involving fluorouracil, which is chemically related to this compound. Studies document cases of leukoencephalopathy, providing important considerations for the neurological management of patients undergoing chemotherapy (Chen et al., 1994).
Future Directions
The future directions for research on 5-Fluoro-1-methyl-1H-indazole-3-carboxamide and similar compounds could include further exploration of their medicinal properties, development of more efficient synthesis methods, and investigation of their mechanism of action . Additionally, due to the potential for abuse and the associated health risks, there may be a need for regulatory control of these substances .
Mechanism of Action
Target of Action
Indazole-containing compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole-based compounds interact with their targets, leading to changes that can result in various therapeutic effects .
Biochemical Pathways
The inhibition, regulation, and/or modulation of certain kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid-dependent kinase or sgk) play a role in the treatment of diseases induced by these kinases, such as cancer .
Pharmacokinetics
A study on similar synthetic cannabinoids showed that they have intermediate clearance, with rapid elimination of parent compounds and prolonged circulation of their ester hydrolysis metabolites .
Result of Action
Indazole-based compounds have been shown to inhibit cell growth in certain cancer cell lines .
Action Environment
The synthesis of indazoles involves various strategies, including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis via consecutive formation of c–n and n–n bonds . These processes could potentially be influenced by environmental factors.
Biochemical Analysis
Biochemical Properties
Indazole derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves binding to the active sites of enzymes or proteins, thereby influencing their function .
Cellular Effects
Some indazole derivatives have been found to inhibit cell growth, particularly in neoplastic cell lines . This suggests that 5-Fluoro-1-methyl-1H-indazole-3-carboxamide may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not well-defined. It is likely that the compound exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the effects of similar compounds can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that the effects of similar compounds can vary with dosage, with potential threshold effects and toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is known that similar compounds can be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
It is likely that the compound interacts with transporters or binding proteins, potentially affecting its localization or accumulation .
Subcellular Localization
It is possible that the compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
properties
IUPAC Name |
5-fluoro-1-methylindazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c1-13-7-3-2-5(10)4-6(7)8(12-13)9(11)14/h2-4H,1H3,(H2,11,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDGNASXSZYDGJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)F)C(=N1)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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